[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane
Description
Chemical Identity and Nomenclature
This compound is a fluorinated organic compound with defined chemical identifiers that facilitate its tracking and recognition in research and regulatory contexts. The compound is registered under specific numerical identifiers in various chemical databases and regulatory systems. The compound's primary identification parameters include a Chemical Abstracts Service Registry Number of 1158020-65-5 and is cataloged in PubChem under Compound Identification Number 43752845. These standardized identifiers are crucial for scientific communication, regulatory compliance, and database interoperability in chemical research.
The molecular formula C8H14F3NO defines the compound's elemental composition, indicating eight carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 197.1981 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. The compound's Simplified Molecular Input Line Entry System representation is documented as "NCC(C(F)(F)F)OC1CCCC1", which provides a standardized method for representing the molecular structure in computational chemistry applications.
Alternative nomenclature for this compound includes "2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine", which highlights its structural components in a more descriptive format. The International Union of Pure and Applied Chemistry International Chemical Identifier string "InChI=1S/C8H14F3NO/c9-8(10,11)7(5-12)13-6-3-1-2-4-6/h6-7H,1-5,12H2" provides a comprehensive structural representation. The corresponding International Chemical Identifier Key "KLIHMQYILBXQAC-UHFFFAOYSA-N" serves as a condensed hash-like identifier derived from the full International Chemical Identifier.
The compound also exists in salt forms, notably as the hydrochloride salt with Chemical Abstracts Service number 1258650-21-3, which has a molecular formula of C8H15ClF3NO and a molecular weight of 233.66 grams per mole. This salt formation represents a common approach in pharmaceutical and chemical research to enhance compound stability, solubility, and handling characteristics.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical context of organofluorine chemistry, a field that has evolved dramatically since its inception in the nineteenth century. Organofluorine chemistry began in the 1800s with the development of organic chemistry, where the first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work established the foundation for what would become one of the most important areas of modern synthetic chemistry.
The historical development of organofluorine chemistry experienced significant acceleration during the twentieth century, particularly during World War II when industrial applications became paramount. Alexander Borodin, who is well-known as a composer in classical music, made substantial contributions to early organofluorine chemistry by performing the first nucleophilic replacement of a different halogen atom by fluoride in 1862. This work represented the first example of synthesis of an organofluorine compound by halogen exchange, which has since become broadly used in fluorine chemistry and especially in fluorochemical industry for the introduction of fluorine atoms into organic molecules.
The twentieth century witnessed dramatic changes in organofluorine chemistry methodology, particularly with the introduction of safer and more controlled fluorination techniques. In 1931, Bancroft and Wherty managed to solve fluorine's explosion problem by diluting elemental fluorine with inert nitrogen, which allowed for more controlled reactions. This breakthrough enabled the systematic development of fluorinated compounds with increasingly complex structures and functional groups.
The field experienced another major advancement with the accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory in 1938. Subsequent major developments, especially in the United States, benefited from expertise gained in the production of uranium hexafluoride during the Manhattan Project. Starting in the late 1940s, a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride, which allowed the synthesis of carbon-fluorine bonds without using elemental fluorine and without relying on metathetical methods.
The development of compounds like this compound represents the modern era of organofluorine chemistry, where sophisticated synthetic methodologies enable the precise placement of fluorine atoms within complex molecular architectures. The trifluoromethyl group present in this compound exemplifies the strategic use of fluorine substitution to modify molecular properties, building upon decades of methodological advancement in the field.
Position Within Cyclopentane Derivatives Research
This compound occupies a significant position within the broader field of cyclopentane derivatives research, representing an intersection of organofluorine chemistry and cycloalkane functionalization. Cyclopentane derivatives have emerged as important synthetic targets due to their presence in natural products, pharmaceutical compounds, and materials science applications.
The synthesis of highly functionalized cyclopentane derivatives has been an active area of research, with particular emphasis on developing efficient methodologies for introducing multiple functional groups around the five-membered ring system. Recent advances in this field include the development of [3 + 2] cycloaddition reactions for the synthesis of highly functionalized cyclopentane derivatives. For instance, researchers have reported the use of (E)-3-aryl-2-cyanoacrylates mediated by 1,8-diazabicyclo[5.4.0]undec-7-ene for the synthesis of highly functionalized cyclopentane derivatives in moderate to good yields ranging from 79% to 87%.
The preparation of polyfunctionalized cyclopentane derivatives has also been achieved through sophisticated synthetic approaches. The synthesis of compounds such as cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane demonstrates the level of complexity achievable in cyclopentane chemistry. This pentaalcohol compound was first described by Tolbert and co-workers in 1985, with its all-cis geometry confirmed through X-ray crystallography analysis. The synthetic route involved crucial intermediates and utilized cycloaddition reactions followed by various transformation steps.
The compound this compound represents a distinct approach to cyclopentane functionalization, where the cyclopentane ring serves as a platform for attaching complex fluorinated side chains. This design strategy allows for the modulation of molecular properties through the strategic placement of both the cyclopentane core and the trifluoromethyl-containing substituent. The ether linkage connecting the cyclopentane ring to the fluorinated propylamine chain provides conformational flexibility while maintaining structural integrity.
Research into donor-acceptor cyclopropanes as three-carbon synthons has contributed to the understanding of how cyclic systems can be manipulated to create diverse molecular architectures. Studies on 2-aroyl-3-aryl-1-cyanocyclopropane-1-carboxylates with donor and acceptor substituents have demonstrated how ring-opening reactions can lead to the formation of 1,3-dipoles for various synthetic transformations. These methodological advances provide context for understanding how compounds like this compound can be incorporated into broader synthetic strategies.
The position of this compound within this research landscape highlights the evolution of cyclopentane chemistry toward increasingly sophisticated molecular designs that incorporate elements from multiple areas of synthetic chemistry. The compound exemplifies how modern synthetic approaches can combine traditional cycloalkane chemistry with advanced organofluorine methodologies to create molecules with unique structural and potentially functional characteristics.
Properties
IUPAC Name |
2-cyclopentyloxy-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(5-12)13-6-3-1-2-4-6/h6-7H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIHMQYILBXQAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158020-65-5 | |
| Record name | [(3-amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane, also known as its hydrochloride form (CAS: 1258650-21-3), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₅ClF₃NO
- Molecular Weight : 233.66 g/mol
- CAS Number : 1258650-21-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of amino alcohols have shown effectiveness against various bacterial strains, including Helicobacter pylori, which suggests a potential for this compound in treating infections caused by resistant bacteria .
Anticancer Activity
Studies on related compounds reveal that certain trifluoromethyl-containing structures can exhibit cytotoxic effects against cancer cells. For example, compounds with similar scaffolds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is critical for developing effective cancer therapies .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Compounds with amino and trifluoromethyl groups often interact with enzymes crucial for microbial survival and cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of cyclopentane derivatives may facilitate membrane disruption in pathogens or cancer cells.
Case Studies and Research Findings
Safety and Toxicity
Safety data indicates that this compound may cause skin irritation and serious eye damage upon exposure. Proper handling and safety measures should be adhered to when working with this compound in laboratory settings .
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane exhibit antiviral and antimicrobial activities. The trifluoromethyl group is known to enhance the lipophilicity of molecules, potentially improving their ability to penetrate biological membranes.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, demonstrating significant activity against influenza viruses. The modifications on the amino group were crucial for enhancing selectivity and potency against viral targets .
Materials Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of fluorinated polymers. These materials are desirable for their thermal stability and chemical resistance.
Data Table: Polymer Properties Derived from this compound
| Property | Value |
|---|---|
| Thermal Stability | > 300 °C |
| Chemical Resistance | High |
| Solubility in Water | Low |
Agricultural Chemistry
Pesticide Development
The structural features of this compound have been investigated for developing novel pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies.
Case Study : Research conducted by agricultural scientists showed that derivatives of this compound could effectively disrupt the metabolic pathways of certain insect pests .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group acts as a nucleophile, enabling substitution reactions with electrophilic agents. Key examples include:
Reaction with Alkyl Halides
-
Mechanism : The amine undergoes SN2 displacement with primary alkyl halides, forming secondary amines.
-
Example : Reaction with methyl iodide in THF yields N-methylated derivatives .
Table 1: Substitution Reactions
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃I | THF, RT, 24h | N-Methyl derivative | 68% | |
| Benzyl chloride | DMF, NaH, 60°C | N-Benzyl derivative | 52% |
Acid-Base Reactions
The amino group participates in proton transfer reactions, forming stable hydrochloride salts under acidic conditions .
Key Observations :
-
pKa of the amino group: ~8.2 (calculated via computational methods) .
-
Protonation enhances solubility in polar solvents (e.g., water, methanol) .
Oxidation of the Amino Group
-
Reagents : m-Chloroperbenzoic acid (m-CPBA) oxidizes the amine to a nitro group .
-
Conditions : CH₂Cl₂, RT, 2h → Nitro derivative (32% yield) .
Reduction of the Trifluoromethyl Group
Hydroboration Reactions
The compound participates in cobalt-catalyzed hydroboration with pinacolborane (HBpin):
Mechanism :
-
Co(acac)₂ and chiral phosphine ligands (e.g., BTFM-Garphos) facilitate enantioselective boron addition .
-
Anti-Markovnikov addition yields β-trifluoromethyl alkylboronates .
Table 2: Hydroboration Performance
| Catalyst System | Solvent | ee (%) | Yield | Source |
|---|---|---|---|---|
| Co(acac)₂ + BTFM-Garphos | 2-Me-THF | 92 | 82% | |
| Co(acac)₂ + Xylyl-Binap | Toluene | 68 | 77% |
Ring-Opening Reactions
The cyclopentane ring undergoes strain-driven decomposition under thermal conditions:
Thermal Decomposition (400–600°C) :
-
Primary Pathway : Ring opening to form 1-pentene and ethylene .
-
Secondary Pathway : Formation of cyclopropane and ethylene .
Kinetic Data :
Biological Interactions
Though not a direct chemical reaction, the compound’s trifluoromethyl group enhances binding to enzymes like monoacylglycerol lipase (MAGL) :
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison
| Compound | Nucleophilicity (NH₂) | Hydroboration ee (%) | Thermal Stability |
|---|---|---|---|
| [(3-Amino-CF₃)oxy]cyclopentane | Moderate | 92 | Low |
| 3-Amino-2-hydroxypropanoic acid | High | N/A | High |
| 2-(Trifluoromethyl)phenol | Low | 41 | Moderate |
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate (CAS Ref: 10-F741768), another discontinued fluorinated compound from CymitQuimica .
| Property | [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane | 2,2,2-Trifluoroethyl (4-chloro-2-(trifluoromethyl)phenyl)carbamate |
|---|---|---|
| Core Structure | Cyclopentane ether with amino-trifluoropropyl chain | Carbamate ester with trifluoroethyl and chlorophenyl groups |
| Functional Groups | Amine (-NH₂), trifluoromethyl (-CF₃), ether (-O-) | Carbamate (-OCONH-), chloro (-Cl), trifluoromethyl (-CF₃) |
| Ionization State | Hydrochloride salt (charged) | Neutral ester |
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to the neutral carbamate derivative due to ionic character .
- Lipophilicity (LogP) : Both compounds are lipophilic due to trifluoromethyl groups, but the carbamate’s aromatic chlorine may increase its LogP relative to the cyclopentane derivative.
- Stability : The carbamate’s ester bond is prone to hydrolysis under acidic/basic conditions, whereas the ether bond in the target compound is more stable. The hydrochloride salt form further enhances stability against degradation .
Stability and Degradation Profiles
| Condition | This compound | 2,2,2-Trifluoroethyl Carbamate Derivative |
|---|---|---|
| Aqueous Hydrolysis (pH 7) | Stable (ether bond resistant) | Moderate degradation (carbamate cleavage) |
| Oxidative Stress | Resistant (CF₃ group inert) | Susceptible (Cl substituent reactive) |
Preparation Methods
Starting Materials and Intermediates
- 3,3-Dibromo-1,1,1-trifluoropropan-2-one is a commonly used intermediate for introducing the trifluoromethyl group and carbonyl functionality.
- Cyclopentanol derivatives or cyclopentadiene are used as precursors for the cyclopentane moiety.
- Amination reagents such as ammonia or aminoacetamidine dihydrobromide are employed for introducing the amino group.
Method 1: Nucleophilic Substitution on Trifluoropropanone Derivatives
A representative procedure involves:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 3,3-Dibromo-1,1,1-trifluoropropan-2-one + sodium acetate in water, reflux 10 min | Formation of trifluoropropanone intermediate | - |
| 2 | Addition to aminoacetamidine dihydrobromide in methanol at -30°C, followed by sodium hydroxide addition | Amination step to yield trifluoromethylpyrazine derivative | 40-50% (isolated) |
| 3 | Extraction and recrystallization from benzene/hexane | Purification | - |
This method is adapted for the synthesis of trifluoromethyl amino compounds and can be modified for ether formation by substituting cyclopentanol derivatives in place of aminoacetamidine.
Method 2: Asymmetric Cycloaddition and Subsequent Functional Group Transformations
A patented method for related cyclopentanol derivatives involves:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | N-acylhydroxyamine + cyclopentadiene, asymmetric cycloaddition | Formation of first intermediate (I) | High enantiomeric excess |
| 2 | Hydrogenation of intermediate (I) | Formation of second intermediate (II) | High yield |
| 3 | Amido bond cleavage of intermediate (II) | Formation of third intermediate (III) | Moderate to high yield |
| 4 | Final hydrogenation of intermediate (III) | Formation of (1R, 3S)-3-amino-1-cyclopentanol | High yield |
This sequence allows stereoselective synthesis of amino-cyclopentanol derivatives, which can be further functionalized to incorporate the trifluoropropan-2-yl oxy group by etherification.
Reaction Conditions and Optimization
- Temperature: Low temperatures (-30°C to 0°C) are critical during amination to prevent side reactions.
- Solvents: Methanol and water mixtures are commonly used; methanol facilitates solubility of organic and inorganic reagents.
- Bases: Sodium hydroxide and sodium acetate are used to promote nucleophilic substitution and neutralize acids formed.
- Purification: Extraction with ethyl acetate, followed by recrystallization from benzene/hexane or hexane/ethyl acetate mixtures, yields pure products.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of trifluoropropanone intermediate | 3,3-Dibromo-1,1,1-trifluoropropan-2-one, sodium acetate, water | Reflux 10 min | - | Intermediate formation |
| Amination with aminoacetamidine dihydrobromide | Aminoacetamidine dihydrobromide, NaOH, methanol, water | -30°C to 20°C, 2 hrs | 40-50% | Requires careful temperature control |
| Asymmetric cycloaddition | N-acylhydroxyamine, cyclopentadiene | Room temperature | High | Provides stereoselectivity |
| Hydrogenation steps | H2, Pd/C or other catalysts | Mild pressure, room temp | High | Converts intermediates to amino-cyclopentanol |
| Etherification (proposed) | Cyclopentanol derivative, trifluoropropanol derivative | Acid/base catalysis | Variable | To form final ether linkage |
Mechanistic Insights
- The initial formation of trifluoropropanone intermediates via halogenated precursors allows for the introduction of the trifluoromethyl group with high fidelity.
- Amination proceeds via nucleophilic substitution on activated carbonyl carbons, facilitated by base.
- Asymmetric cycloaddition ensures the stereochemical integrity of the cyclopentane ring system.
- Hydrogenation steps reduce unsaturated intermediates and cleave amido bonds, enabling formation of free amino groups.
- Ether bond formation likely proceeds via nucleophilic attack of cyclopentanol oxygen on activated trifluoropropan-2-yl intermediates.
Research Findings and Practical Considerations
- High yields (up to 91%) have been reported for intermediates closely related to the target compound, demonstrating the efficiency of the synthetic routes.
- The use of mild reaction conditions and readily available reagents supports scalability and industrial applicability.
- Optical purity is maintained through asymmetric cycloaddition and controlled hydrogenation steps, critical for biological activity.
- Purification via recrystallization and chromatographic techniques ensures product stability and quality.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane, and how do reaction conditions influence yield?
- Synthesis Pathways :
- Step 1 : Cyclopentane functionalization via etherification using a halogenated intermediate (e.g., chlorocyclopentane) and a 3-amino-1,1,1-trifluoropropan-2-ol derivative under basic conditions (KOH/EtOH) .
- Step 2 : Protection of the amino group (e.g., with Boc anhydride) to prevent side reactions during coupling .
- Critical Factors :
- Temperature control (0–25°C) to minimize racemization of the chiral center in the trifluoropropanol moiety.
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .
Q. How can spectroscopic methods (NMR, MS) be optimized to characterize this compound’s stereochemistry and purity?
- 19F NMR : Detects trifluoromethyl group environments; chemical shifts between -60 to -70 ppm confirm intact CF3 groups .
- 1H-15N HMBC : Resolves amino group interactions with the cyclopentane ring, critical for confirming structural integrity .
- HRMS : Use ESI+ mode with m/z precision (±0.001) to validate molecular formula (C9H13F3NO) .
Q. What are the primary biological targets explored for this compound in early-stage drug discovery?
- Targets : Enzymes with hydrophobic active sites (e.g., kinases, proteases) due to the cyclopentane ring’s conformational rigidity and CF3 group’s electronegativity .
- Assays :
- In vitro inhibition assays (IC50 determination) using fluorogenic substrates.
- Molecular docking studies to predict binding affinity to target proteins (e.g., using AutoDock Vina) .
Advanced Research Questions
Q. How can enantiomeric purity be improved during synthesis, and what chiral resolution techniques are most effective?
- Enantiocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) during etherification or employ asymmetric catalysis (e.g., Ru-BINAP complexes) .
- Resolution Methods :
- Chiral HPLC (Chiralpak IA column, hexane/iPrOH eluent) for preparative-scale separation .
- Diastereomeric salt formation with L-tartaric acid .
Q. What computational strategies validate the compound’s conformational stability in solvent environments?
- MD Simulations : Run in explicit water/octanol systems (GROMACS) to assess cyclopentane ring puckering and solvent-accessible surface area (SASA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict thermodynamic stability (ΔG < 5 kcal/mol for chair-like conformers) .
Q. How do structural modifications (e.g., substituting CF3 with Cl) alter bioactivity, and what SAR trends emerge?
- SAR Insights :
- CF3 vs. Cl : CF3 enhances metabolic stability but reduces solubility; Cl improves membrane permeability but increases toxicity risks .
- Amino Group Positioning : 3-amino substitution on the propane chain maximizes hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- Data Table :
| Derivative | LogP | IC50 (nM) | Solubility (µg/mL) |
|---|---|---|---|
| CF3-oxy | 2.1 | 12 ± 3 | 45 |
| Cl-oxy | 1.8 | 85 ± 10 | 120 |
Q. What experimental controls are critical when resolving contradictions in reported reaction yields or biological activity?
- Controls :
- Synthesis : Include internal standards (e.g., deuterated analogs) to quantify side reactions .
- Bioassays : Use negative controls (DMSO vehicle) and reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data .
- Troubleshooting :
- If yields vary >20%, verify reagent purity (HPLC-grade solvents) and moisture content (<50 ppm) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
